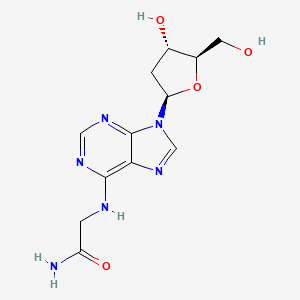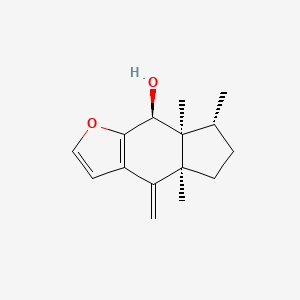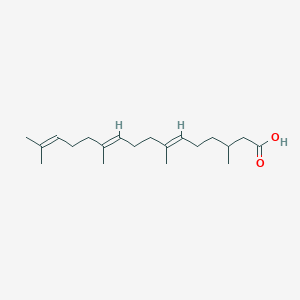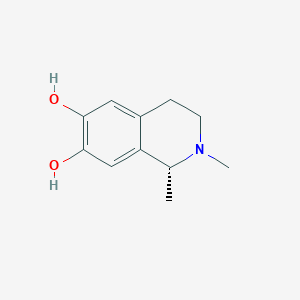methanone CAS No. 56338-25-1](/img/structure/B1253434.png)
[3-(Hydroxymethyl)phenyl](phenyl)methanone
Vue d'ensemble
Description
“3-(Hydroxymethyl)phenylmethanone” is a chemical compound with the molecular formula C14H12O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)phenylmethanone” is based on the combination of a phenyl group and a hydroxymethyl group . The molecular weight of this compound is 212.24 .Physical And Chemical Properties Analysis
“3-(Hydroxymethyl)phenylmethanone” is a solid compound . Its molecular weight is 212.24 . More detailed physical and chemical properties are not available in the current resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods, including methylation, Friedel-Crafts acylation, demethylation, and geranylation steps (Mzozoyana & van Heerden, 2017). Another approach includes the synthesis of bis(3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone, with confirmation via various spectroscopic methods (Jalbout et al., 2006).
Structural Investigation : X-ray diffraction studies have been used to confirm the structure of novel derivatives, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone (Zabiulla et al., 2016). These studies help in understanding the molecular geometry and intramolecular interactions of these compounds.
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activities : Some derivatives have shown promising antibacterial and antifungal activities. This includes the study of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones (Ashok et al., 2017). Such findings indicate potential for developing new antimicrobial agents.
Antioxidant Properties : Compounds such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have demonstrated antioxidant activities, which are crucial for combating oxidative stress-related diseases (Rashmi et al., 2014).
Industrial and Chemical Applications
Herbicidal Activity : Aryl-naphthyl methanone derivatives have been explored for their potential as herbicides. Some of these compounds displayed significant herbicidal activity, indicating their potential use in agriculture (Fu et al., 2019).
Dyeing and Photostability : Novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes have been developed, showcasing enhanced photostability and fluorescent properties suitable for dyeing applications (Jadhav et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(hydroxymethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVOUUBCQGAXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509778 | |
| Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Hydroxymethyl)phenyl)(phenyl)methanone | |
CAS RN |
56338-25-1 | |
| Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1253354.png)
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)





![disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253367.png)



![(1R,2S,4S,5R,10R,11S)-5-hydroxy-16-[(1S)-1-[(1S,2R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one](/img/structure/B1253373.png)
